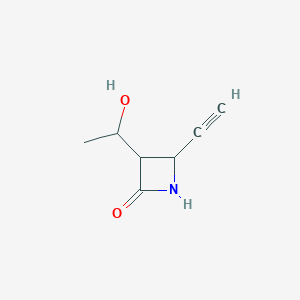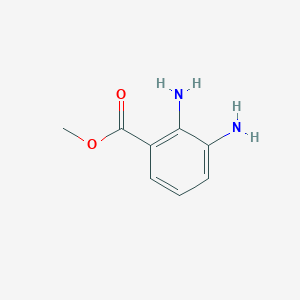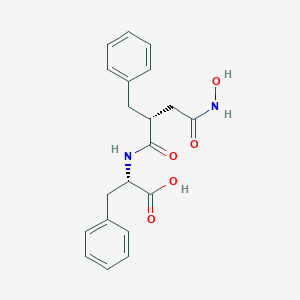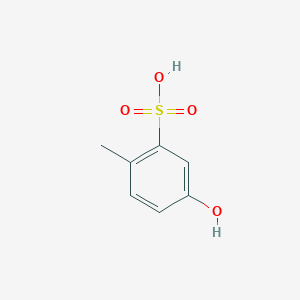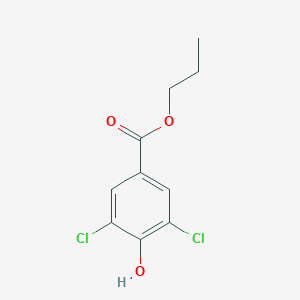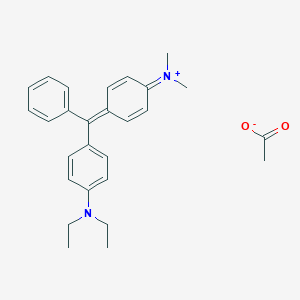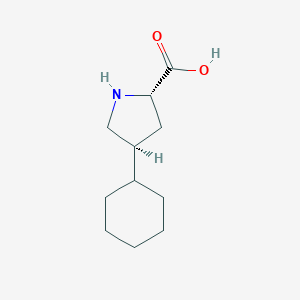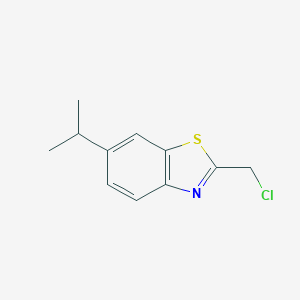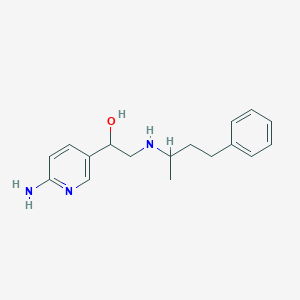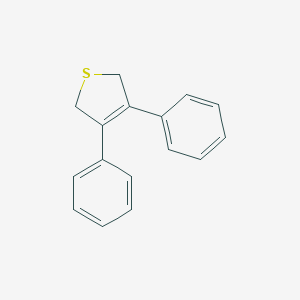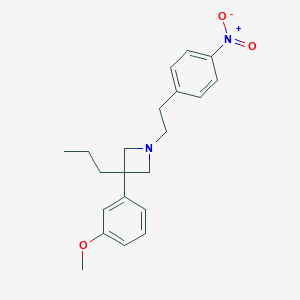
AZETIDINE, 3-(m-METHOXYPHENYL)-1-(p-NITROPHENETHYL)-3-PROPYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of azetidine derivative and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- is not fully understood. However, it is believed that the compound acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and inhibition of their production can lead to anti-inflammatory and analgesic effects.
Efectos Bioquímicos Y Fisiológicos
Azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. Additionally, it has been found to have anticonvulsant effects, indicating its potential use in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent anti-inflammatory and analgesic effects. However, its use in lab experiments is limited by its potential toxicity and lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl-. One potential direction is the study of its potential use as a drug delivery system for the treatment of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, the development of novel synthetic methods for the compound could lead to the discovery of new derivatives with improved properties.
Métodos De Síntesis
Azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- can be synthesized using several methods. One of the most commonly used methods is the reaction of 3-(m-methoxyphenyl)propanal with p-nitrophenethylamine in the presence of sodium borohydride and acetic acid. The reaction yields the desired compound as a white solid with a melting point of 112-114°C.
Aplicaciones Científicas De Investigación
Azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
Número CAS |
19832-42-9 |
|---|---|
Nombre del producto |
AZETIDINE, 3-(m-METHOXYPHENYL)-1-(p-NITROPHENETHYL)-3-PROPYL- |
Fórmula molecular |
C21H26N2O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylazetidine |
InChI |
InChI=1S/C21H26N2O3/c1-3-12-21(18-5-4-6-20(14-18)26-2)15-22(16-21)13-11-17-7-9-19(10-8-17)23(24)25/h4-10,14H,3,11-13,15-16H2,1-2H3 |
Clave InChI |
BUEIYNKOUWLAIH-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)OC |
SMILES canónico |
CCCC1(CN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)OC |
Otros números CAS |
19832-42-9 |
Sinónimos |
3-(m-Methoxyphenyl)-1-(p-nitrophenethyl)-3-propylazetidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



